Cyclooct-2-en-1-amine;hydrochloride
Description
Cyclooct-2-en-1-amine hydrochloride (CAS: 1420787-84-3) is a cycloalkene-derived amine hydrochloride characterized by an eight-membered unsaturated ring system with a double bond at the 2-position and an amine group at the 1-position. Its molecular formula is C₈H₁₅N·HCl, yielding a molecular weight of 161.67 g/mol. This compound is primarily utilized as an organic building block in pharmaceutical research and chemical synthesis, particularly in the development of chiral ligands and bioactive molecules . Its strained cyclooctene ring confers unique reactivity, making it valuable for studying ring-opening reactions and stereoselective transformations.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
cyclooct-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h4,6,8H,1-3,5,7,9H2;1H |
InChI Key |
QIQWEKWMVIWTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-2-en-1-amine;hydrochloride typically involves the reaction of cyclooctene with ammonia in the presence of a catalyst to form cyclooct-2-en-1-amine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form cyclooctane derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Cyclooct-2-en-1-one.
Reduction: Cyclooctane derivatives.
Substitution: Various substituted cyclooct-2-en-1-amine derivatives.
Scientific Research Applications
Cyclooct-2-en-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooct-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular differences between cyclooct-2-en-1-amine hydrochloride and selected analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | |
|---|---|---|---|---|---|
| Cyclooct-2-en-1-amine hydrochloride | C₈H₁₅N·HCl | 161.67 | 1420787-84-3 | 8-membered ring, double bond at C2, NH₂·HCl | |
| Cyclopent-2-en-1-amine hydrochloride | C₅H₉N·HCl | 119.60 | Not Provided | 5-membered ring, double bond at C2, NH₂·HCl | |
| (1R,2S)-2-Phenylcyclohexan-1-amine HCl | C₁₂H₁₆N·HCl | 209.72 | 19988-39-7 | 6-membered ring, phenyl substituent, chiral | |
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | C₁₆H₂₃N·HCl | 265.82 | 356530-85-3 | Cyclohexene fused with benzyl group | |
| 2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl | C₇H₁₂N·HCl | 149.64 | 2126176-81-4 | Cyclopentene with ethylamine chain |
Key Observations :
- Ring Size and Strain : Cyclooct-2-en-1-amine’s 8-membered ring introduces moderate ring strain compared to smaller analogues like cyclopentene derivatives (e.g., cyclopent-2-en-1-amine hydrochloride), which exhibit higher strain and reactivity .
- Hybrid Structures : Compounds like 2-(1-cyclohexen-1-yl)ethylamine HCl combine cycloalkene and benzyl motifs, broadening applications in drug design for multi-target engagement .
Physicochemical Properties
- Solubility : Cyclooct-2-en-1-amine hydrochloride’s larger ring size likely reduces water solubility compared to smaller analogues like cyclopent-2-en-1-amine hydrochloride, which may exhibit better solubility due to lower molecular weight .
- Stability : Cyclooctene derivatives are prone to ring-opening under acidic or oxidative conditions, whereas cyclohexene-based analogues (e.g., ) may exhibit greater stability due to reduced ring strain .
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